molecular formula C14H14BrNO3S B2549939 4-(5-bromofuran-2-carbonyl)-7-(furan-2-yl)-1,4-thiazepane CAS No. 1795431-04-7

4-(5-bromofuran-2-carbonyl)-7-(furan-2-yl)-1,4-thiazepane

Cat. No.: B2549939
CAS No.: 1795431-04-7
M. Wt: 356.23
InChI Key: VPBXCNLADMZMDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-bromofuran-2-carbonyl)-7-(furan-2-yl)-1,4-thiazepane is a synthetic organic compound that belongs to the class of thiazepanes. Thiazepanes are heterocyclic compounds containing a seven-membered ring with sulfur and nitrogen atoms. This compound features a bromofuran and a furan moiety, which are known for their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-bromofuran-2-carbonyl)-7-(furan-2-yl)-1,4-thiazepane typically involves multi-step organic reactions. One possible route could be:

    Formation of the Bromofuran Moiety: Starting with furan, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Formation of the Thiazepane Ring: The thiazepane ring can be synthesized by reacting a suitable amine with a thiol in the presence of a base.

    Coupling Reactions: The bromofuran and thiazepane intermediates can be coupled using a carbonylation reaction, often facilitated by a palladium catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan rings can undergo oxidation reactions to form furanones.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the bromofuran moiety can be substituted with various nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Furanones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its heterocyclic structure.

    Medicine: Possible applications in drug development, particularly in designing molecules with anti-inflammatory or antimicrobial properties.

    Industry: Use in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5-bromofuran-2-carbonyl)-7-(furan-2-yl)-1,4-thiazepane would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The furan and thiazepane rings could facilitate binding to specific molecular targets, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(5-chlorofuran-2-carbonyl)-7-(furan-2-yl)-1,4-thiazepane: Similar structure with a chlorine atom instead of bromine.

    4-(5-bromofuran-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane: Similar structure with a thiophene ring instead of a furan ring.

Uniqueness

4-(5-bromofuran-2-carbonyl)-7-(furan-2-yl)-1,4-thiazepane is unique due to the presence of both bromofuran and furan moieties, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(5-bromofuran-2-yl)-[7-(furan-2-yl)-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO3S/c15-13-4-3-11(19-13)14(17)16-6-5-12(20-9-7-16)10-2-1-8-18-10/h1-4,8,12H,5-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBXCNLADMZMDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.